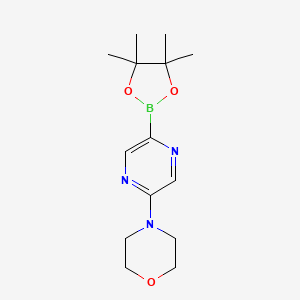

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL)morpholine

Description

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)morpholine is a boronate ester-containing compound featuring a pyrazine core linked to a morpholine moiety. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4-positions, confers electron-deficient characteristics, making this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. The morpholine group enhances solubility in polar solvents, facilitating its use in pharmaceutical and materials science applications.

Properties

IUPAC Name |

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-17-12(10-16-11)18-5-7-19-8-6-18/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKHOGFHLCSSDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401146655 | |

| Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrazinyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283180-64-2 | |

| Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrazinyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1283180-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrazinyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL)morpholine is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C13H20BNO3

- Molecular Weight : 249.12 g/mol

- CAS Number : [insert CAS number if available]

Structural Representation

The compound features a morpholine ring connected to a pyrazine moiety, which is further substituted with a dioxaborolane group. This unique structure is hypothesized to contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds similar to This compound may exhibit diverse pharmacological effects:

- Antimicrobial Activity : Some derivatives have shown antibacterial properties against various strains of bacteria. For instance, compounds with similar structures have demonstrated significant activity against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol .

- Anti-inflammatory Effects : The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been reported in related morpholine derivatives. For example, certain morpholine derivatives exhibited IC50 values in the low micromolar range against these enzymes, indicating potential as anti-inflammatory agents .

- Neuroprotective Properties : Some studies suggest that morpholine-based compounds may inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in the body:

- The dioxaborolane group is known for its role in stabilizing interactions with biological targets.

- The morpholine ring can enhance lipid solubility and facilitate cellular uptake.

Study on Morpholine Derivatives

A study published in Molecules assessed various benzimidazole-morpholine derivatives for their biological activities. Notably:

- Compounds showed promising results against COX enzymes.

- IC50 values were reported for several derivatives, with some exhibiting greater efficacy than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Toxicological Screening

Toxicity assessments using MTT and Ames tests indicated that certain derivatives of morpholine were non-cytotoxic and non-genotoxic at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Data Table of Biological Activity

| Compound Name | Activity Type | Target | IC50/MIC Values |

|---|---|---|---|

| 4b | Antibacterial | Pseudomonas aeruginosa | MIC = 250 µg/mL |

| 2b | Anti-inflammatory | COX-1 | IC50 = 8.096 µM |

| 2j | Anti-inflammatory | COX-2 | IC50 = 13.09 µM |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of morpholine compounds exhibit significant anticancer properties. The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL moiety enhances the biological activity of pyrazine-based structures. Studies have shown that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Neuroprotective Effects

Morpholine derivatives have been explored for their neuroprotective effects in various neurodegenerative diseases. The unique structure of this compound allows it to interact with neurotransmitter systems and may provide therapeutic benefits in conditions like Alzheimer's disease .

Materials Science

Covalent Organic Frameworks (COFs)

The compound serves as a key building block in the synthesis of covalent organic frameworks (COFs). These frameworks are known for their high surface area and tunable porosity, making them suitable for applications in gas storage and separation . The presence of the boronate group allows for post-synthetic modifications that enhance the properties of COFs for specific applications such as photocatalysis and drug delivery.

Photocatalytic Applications

Recent studies have demonstrated that COFs synthesized using this compound exhibit excellent photocatalytic activity for hydrogen generation under visible light. The evolution rate reported is up to 1410 μmol g h, showcasing its potential in renewable energy applications .

Catalysis

Cross-Coupling Reactions

The boronate functional group in this compound is instrumental in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is critical in organic synthesis for forming carbon-carbon bonds. The compound can be utilized to synthesize complex organic molecules with high efficiency and selectivity .

Hydroboration Reactions

The compound facilitates hydroboration reactions of alkenes and alkynes, which are vital in the preparation of organoboron compounds. These reactions are essential for producing intermediates used in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of morpholine derivatives containing boronate groups and their evaluation against various cancer cell lines. The results indicated a promising increase in cytotoxicity compared to non-boronated analogs .

Case Study 2: Photocatalytic Hydrogen Production

In a recent publication, researchers reported the design of COFs using the compound as a linker. The study demonstrated that these materials not only facilitate hydrogen production but also exhibit stability under operational conditions, making them suitable for practical applications in renewable energy technologies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Electronic Comparisons

Heterocycle Effects :

- Pyrazine (target compound): Electron-deficient due to two nitrogen atoms, enhancing reactivity in cross-coupling reactions compared to pyridine or benzene derivatives .

- Pyridine/Thiazole : Pyridine (one nitrogen) and thiazole (nitrogen + sulfur) offer moderate electron-withdrawing effects, while thiazole’s sulfur atom may improve coordination in metal complexes .

- Benzene Derivatives (e.g., 4b): Electron-rich methoxy substituents stabilize the boronate group but reduce cross-coupling efficiency compared to electron-deficient heterocycles .

- Morpholine: Enhances solubility and bioavailability, critical for pharmaceutical applications .

Application-Specific Performance

- Pharmaceuticals : Thiazole and pyridine derivatives are prioritized for drug discovery due to their prevalence in bioactive molecules (e.g., kinase inhibitors) .

- Materials Science : Pyrazine and pyridine boronate esters are used in OLEDs and conductive polymers due to their planar structures and electronic properties .

- Cross-Coupling : Pyrazine derivatives exhibit superior reactivity in Suzuki-Miyaura reactions compared to benzene analogs, as demonstrated by faster coupling rates in palladium-catalyzed systems .

Research Findings and Data

Stability and Reactivity

- Boronate esters with electron-deficient cores (e.g., pyrazine) are more prone to hydrolysis than electron-rich analogs. Storage under inert atmospheres (2–8°C) is recommended .

- The morpholine group reduces crystallinity, complicating X-ray analysis but improving solubility in DMSO and methanol .

Commercial Availability

- Pyridine and pyrimidine variants are widely available (e.g., Thermo Scientific, BLD Pharm), while the pyrazine analog is less common, reflecting synthetic challenges .

Q & A

Q. What are the established synthetic routes for 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)morpholine, and what are the critical reaction parameters?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative route involves:

Borylation : Reacting a halogenated pyrazine precursor (e.g., 5-bromopyrazinyl-morpholine) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .

Purification : Column chromatography using hexanes/ethyl acetate gradients with additives like triethylamine (0.25%) to suppress boronic acid degradation .

Yield Optimization : Typical yields range from 27% to 62%, depending on substrate reactivity and catalyst loading .

Q. Critical Parameters :

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns for boron .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize the low yields observed in the synthesis of this compound?

Methodological Answer: Low yields (e.g., 27% in ) often stem from competitive side reactions (e.g., protodeboronation or homocoupling). Strategies include:

- Catalyst Screening : Test Pd catalysts (e.g., XPhos Pd G3) for improved turnover .

- Solvent Optimization : Use degassed toluene/DMF mixtures to stabilize intermediates .

- Additives : Introduce phase-transfer catalysts (e.g., TBAB) or scavengers (e.g., molecular sieves) to suppress hydrolysis .

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) and improve efficiency .

Q. Example Optimization Table :

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 | +20% |

| Temperature | 80°C | 100°C (microwave) | +15% |

| Base | K₂CO₃ | CsF | +10% |

Q. What strategies are effective in resolving contradictions between expected and observed spectroscopic data?

Methodological Answer: Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism, residual solvents, or regioisomers. Approaches include:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substitution patterns .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for unambiguous structure determination if crystals are obtainable .

- Dynamic NMR : Heat samples to 50–60°C to resolve broadening caused by slow exchange processes .

Q. How can this compound be utilized in designing Suzuki-Miyaura cross-coupling reactions for complex molecular architectures?

Methodological Answer: The boronate group enables cross-coupling with aryl halides to construct biaryl or heteroaryl systems.

Q. Case Study :

Q. What computational methods aid in predicting the electronic properties of this compound for materials science applications?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies and charge distribution. The pyrazine-morpholine system shows a HOMO-LUMO gap of ~4.5 eV, suitable for optoelectronic materials .

- Molecular Dynamics : Simulate π-stacking interactions in crystal packing or polymer matrices .

- Solubility Prediction : COSMO-RS to optimize solvent systems (e.g., DCM/THF) for thin-film fabrication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.